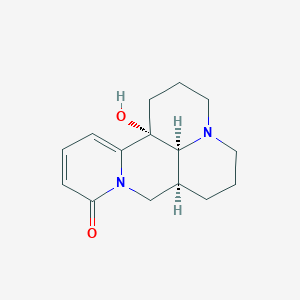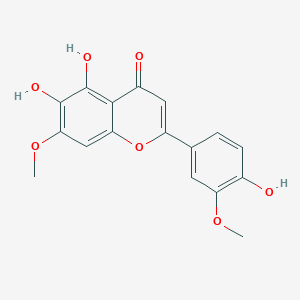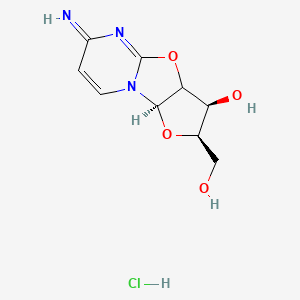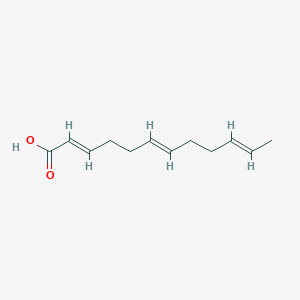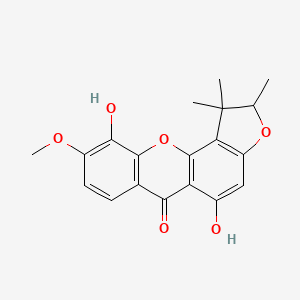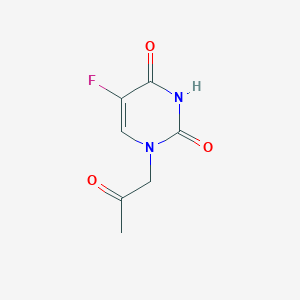
5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione, also known as 5-Fluorouracil (5-FU), is a chemotherapy drug that is commonly used to treat various types of cancer. It is a pyrimidine analog that inhibits the synthesis of DNA and RNA, thereby preventing the growth of cancer cells.
Mécanisme D'action
5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dioneil works by inhibiting the synthesis of DNA and RNA, which are essential for the growth and division of cancer cells. It is converted into an active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), which binds to thymidylate synthase, an enzyme that is involved in the synthesis of thymidine. This binding prevents the synthesis of thymidine, which is essential for DNA replication. As a result, the growth and division of cancer cells are inhibited.
Biochemical and Physiological Effects:
5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dioneil has both biochemical and physiological effects on the body. Biochemically, it inhibits the synthesis of DNA and RNA, as discussed earlier. Physiologically, it can cause a range of side effects, including nausea, vomiting, diarrhea, fatigue, and hair loss. It can also affect the bone marrow, leading to a decrease in the production of white blood cells, red blood cells, and platelets.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dioneil in lab experiments is its well-established anti-cancer properties. It is a widely used chemotherapy drug that has been extensively studied. However, one limitation is that it can have toxic effects on normal cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dioneil. One area of focus is the development of new formulations and delivery methods that can improve its efficacy and reduce its side effects. Another area of focus is the identification of biomarkers that can predict response to treatment, which can help personalize treatment for individual patients. Additionally, there is ongoing research into the use of 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dioneil in combination with other drugs or therapies to improve treatment outcomes.
Méthodes De Synthèse
The synthesis of 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dioneil involves the reaction of 5-fluorouracil-6-carboxylic acid with acetic anhydride to form 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione. This reaction is catalyzed by sulfuric acid or hydrochloric acid. The final product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dioneil has been extensively studied for its anti-cancer properties. It is widely used to treat various types of cancer, including breast, colon, rectal, and stomach cancer. It has also been used in combination with other chemotherapy drugs to improve treatment outcomes. In addition to its anti-cancer properties, 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dioneil has been studied for its potential use in the treatment of viral infections, such as hepatitis B and C.
Propriétés
IUPAC Name |
5-fluoro-1-(2-oxopropyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-4(11)2-10-3-5(8)6(12)9-7(10)13/h3H,2H2,1H3,(H,9,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQAIMCHSQGJLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=C(C(=O)NC1=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439207 |
Source


|
| Record name | 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72975-34-9 |
Source


|
| Record name | 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,4R,7E,10S,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1249841.png)
